molecular formula C13H18N2 B15260402 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile

Cat. No.: B15260402
M. Wt: 202.30 g/mol
InChI Key: MVBPUYLSANHBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C13H18N2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a pentan-2-ylamino group attached to the benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully monitored to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .

Scientific Research Applications

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzonitrile: A simpler derivative of benzonitrile with only a methyl group attached.

    Pentan-2-ylamine: An amine with a similar alkyl chain structure.

    Benzonitrile: The parent compound without any substituents.

Uniqueness

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized materials .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-methyl-3-(pentan-2-ylamino)benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-5-11(3)15-13-8-12(9-14)7-6-10(13)2/h6-8,11,15H,4-5H2,1-3H3

InChI Key

MVBPUYLSANHBLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=CC(=C1)C#N)C

Origin of Product

United States

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